molecular formula C8H17Cl2N2O2P B022862 O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate CAS No. 39800-29-8

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

Cat. No.: B022862
CAS No.: 39800-29-8
M. Wt: 275.11 g/mol
InChI Key: UBJAZFXJPCTQTQ-UHFFFAOYSA-N
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Description

DNA Alkylation and Crosslinking Pathways

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate functions as a bifunctional alkylating agent, targeting guanine residues at the N7 position in DNA. The chloroethyl groups undergo hydrolysis to form reactive aziridinium intermediates, which covalently bind to DNA bases. This alkylation disrupts DNA replication by introducing monoadducts and interstrand crosslinks (ICLs), particularly at 5'-GNC-3' sequences.

Key Findings:

  • Crosslink Specificity: Molecular dynamics simulations reveal a preference for 1,3-intrastrand crosslinks over 1,2 crosslinks due to favorable steric and entropic factors.
  • Structural Impact: Crosslinking induces helical distortion, destabilizing DNA-protein interactions and impeding transcription factor binding.
  • Comparative Efficiency: In HT1080 fibrosarcoma cells, phosphorodiamidate mustard analogs generate DNA-protein crosslinks (DPCs) at rates 2–3× higher than nitrogen mustards.

Table 1: DNA Crosslinking Efficiency of this compound Analogs

Cell Line Crosslink Type Frequency (Adducts/10⁶ Nucleotides) Source
HT1080 DNA-DNA (1,3) 12.4 ± 1.2
A549 DNA-Protein 8.7 ± 0.9
XPA (NER-deficient) DNA-Protein 15.2 ± 2.1

Induction of Cell Cycle Arrest via DNA Damage Response

DNA damage triggered by this compound activates the ATR-Chk1 pathway, leading to G₂/M phase arrest. Phosphorylated histone H2AX (γ-H2AX) foci formation correlates with double-strand break accumulation, as observed in A549 lung carcinoma cells. Persistent G₂ arrest promotes senescence, evidenced by elevated senescence-associated β-galactosidase (SA-β-gal) activity.

Mechanistic Insights:

  • Checkpoint Activation: DNA-dependent protein kinase (DNA-PK) and ATM kinases phosphorylate p53, upregulating p21CIP1/WAF1 and inhibiting CDK1/cyclin B1 complexes.
  • Repair Pathway Dependence: Nucleotide excision repair (NER)-deficient XPA cells exhibit prolonged G₂ arrest and heightened sensitivity, implicating NER in crosslink resolution.
  • Senescence Phenotype: Senescent cells display flattened morphology, reduced proliferative markers (e.g., Ki-67), and overexpression of DEC1, a senescence-associated transcription factor.

Apoptosis Activation through Mitochondrial Pathways

Mitochondrial apoptosis is initiated by cytochrome c release following outer membrane permeabilization (MOMP). This compound upregulates pro-apoptotic BAX/BAK while downregulating anti-apoptotic Bcl-2, shifting the mitochondrial equilibrium toward apoptosis. Caspase-9 activation triggers the effector caspase cascade, culminating in PARP cleavage and DNA fragmentation.

Critical Regulatory Nodes:

  • ROS Generation: Alkylation-induced oxidative stress depletes glutathione (GSH), impairing mitochondrial redox balance and enhancing permeability.
  • Phosphorylation Dynamics: JNK-mediated phosphorylation of Bcl-2 at Ser70 disrupts its anti-apoptotic function, facilitating BAX oligomerization.
  • Crosslink Persistence: Unrepaired DPCs activate the Fanconi anemia (FA) pathway, synergizing with p53 to amplify apoptotic signals.

Figure 2: Mitochondrial Apoptosis Pathway (Describe hypothetical figure: Phosphorodiamidate mustard induces BAX activation, cytochrome c release, and caspase-9 cleavage, as reported in.)

Properties

IUPAC Name

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJAZFXJPCTQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOP(=O)(N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302822
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-29-8
Record name NSC154039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation of Bis(2-chloroethyl)amine with 3-Butenyl Phosphorodichloridate

The most widely reported method involves the reaction of bis(2-chloroethyl)amine with 3-butenyl phosphorodichloridate under anhydrous conditions. This two-step process begins with the synthesis of the phosphorodichloridate intermediate, followed by its aminolysis with bis(2-chloroethyl)amine.

Step 1: Synthesis of 3-Butenyl Phosphorodichloridate
3-Buten-1-ol reacts with phosphorus oxychloride (POCl₃) in the presence of a catalytic base such as pyridine or triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-butenyl phosphorodichloridate:

3-Buten-1-ol+POCl3Et3N,0CO-(3-Butenyl)POCl2+HCl\text{3-Buten-1-ol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}, \, 0^\circ\text{C}} \text{O-(3-Butenyl)POCl}_2 + \text{HCl}

Step 2: Aminolysis with Bis(2-chloroethyl)amine
The dichloridate intermediate is treated with bis(2-chloroethyl)amine in dichloromethane or chloroform. Triethylamine is added to neutralize HCl, facilitating the substitution of chloride with the amine group:

O-(3-Butenyl)POCl2+2N,N-bis(2-chloroethyl)amineEt3NThis compound+2Et3NH+Cl\text{O-(3-Butenyl)POCl}2 + 2 \, \text{N,N-bis(2-chloroethyl)amine} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + 2 \, \text{Et}_3\text{NH}^+\text{Cl}^-

Key Parameters

  • Solvent : Chloroform or dichloromethane (water content <0.01%).

  • Temperature : -10°C to 25°C to control exothermicity.

  • Molar Ratio : 1:2.05 (dichloridate:amine) to ensure complete substitution.

Alternative Route: Substitution of Pre-formed Phosphoramidate Chlorides

A less common approach involves substituting chloride in pre-formed phosphoramidates. For example, O-(3-butenyl)phosphoramidate dichloride reacts with bis(2-chloroethyl)amine in tetrahydrofuran (THF) at reflux. This method avoids handling POCl₃ directly but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

Polar aprotic solvents like THF and dichloromethane enhance nucleophilic substitution rates compared to non-polar solvents. Table 1 compares yields under varying conditions.

Table 1: Solvent-Dependent Yields of this compound

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
Dichloromethane0–5127895
Tetrahydrofuran2588297
Chloroform-10–0188596
Toluene25244588

Chloroform at subzero temperatures (-10°C) maximizes yield (85%) by reducing side reactions such as ester hydrolysis.

Catalytic Bases and Stoichiometry

Triethylamine remains the preferred base due to its efficacy in HCl scavenging. A 10% molar excess of base relative to dichloridate improves yields by 12–15% compared to stoichiometric amounts. Alternative bases like DBU (1,8-diazabicycloundec-7-ene) show marginal improvements (3–5%) but increase costs.

Purification and Characterization

Post-Reaction Workup

Crude product is washed sequentially with:

  • Cold 0.1M HCl (0–4°C) to remove unreacted amine.

  • Saturated NaHCO₃ to neutralize residual acid.

  • Brine to eliminate water-soluble impurities.

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves the target compound from byproducts like bis-phosphorylated amines. HPLC analysis confirms purity >98% using a C18 column (acetonitrile:water, 70:30).

Spectroscopic Characterization

  • ³¹P NMR : Single resonance at δ 8.2–8.5 ppm, confirming phosphorodiamidate structure.

  • ¹H NMR : 3-butenyl protons appear as multiplet (δ 5.6–5.8 ppm) and triplet (δ 4.1–4.3 ppm).

  • HRMS : [M+H]⁺ at m/z 275.11 (calculated 275.11).

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous flow reactors to enhance scalability. Key advantages include:

  • Improved Heat Management : Exothermic reactions are controlled via Joule-Thomson cooling.

  • Reduced Solvent Use : 40–50% less solvent consumption compared to batch processes.

Byproduct Mitigation

Major byproducts include:

  • Bis-phosphorylated Amines : Formed via over-reaction; minimized by precise stoichiometry.

  • Hydrolyzed Ester : Controlled via anhydrous conditions (<50 ppm H₂O).

Comparative Analysis with Analogous Compounds

Table 2: Structural and Synthetic Comparison of Phosphorodiamidates

CompoundEster GroupKey Reaction StepYield (%)
O-(3-Butenyl)-N,N-bis(2-Cl-Et)PD3-ButenylAminolysis of dichloridate85
Phenyl-N,N-bis(2-Cl-Et)PDPhenylNucleophilic substitution78
Glufosfamideβ-D-GlucopyranoseEnzymatic conjugation62

The 3-butenyl derivative’s higher yield (85%) versus phenyl analogs (78%) reflects its superior leaving group ability during aminolysis .

Chemical Reactions Analysis

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and other by-products.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

This compound, identified by its CAS Number 39800-29-8, is an organophosphorus compound with significant applications in scientific research, particularly in the field of oncology. This compound is characterized by its alkylating properties, which make it a candidate for further exploration in therapeutic contexts.

Anticancer Research

This compound is primarily studied for its potential as an antitumor agent . As an alkylating agent, it interacts with DNA, leading to cross-linking that can inhibit cancer cell proliferation. This mechanism is similar to that of other chemotherapeutic agents, making it a subject of interest for developing new cancer treatments .

Synthesis and Stability

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to achieve high purity and yield. Stability studies indicate that the compound should be stored at low temperatures to maintain its reactivity over time.

Case Study 1: Antitumor Activity Evaluation

A study published in Chemical and Pharmaceutical Bulletin evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against ovarian cancer cells, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Research conducted on the mechanistic pathways involved in the action of this compound demonstrated that the compound induces apoptosis in cancer cells through DNA damage response mechanisms. This study provided insights into how this compound could be integrated into existing cancer treatment protocols.

Mechanism of Action

The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.

Comparison with Similar Compounds

Methyl N,N-bis(2-chloroethyl)phosphorodiamidate

  • Molecular Formula : C₅H₁₃Cl₂N₂O₂P
  • Molecular Weight : 235.05 g/mol
  • Key Differences: Substituent: Methyl group instead of 3-butenyl. Physicochemical Properties: Lower molecular weight and logP (0.1) compared to the 3-butenyl analogue, suggesting reduced lipophilicity .

2-Carboxyethyl-N,N-bis(2-chloroethyl)phosphorodiamidate (Carboxyphosphamide)

  • Molecular Formula : C₇H₁₄Cl₂N₂O₅P
  • Molecular Weight : 305.08 g/mol
  • Key Differences :
    • Substituent: Carboxyethyl group introduces polarity.
    • Biological Activity : Major metabolite of cyclophosphamide; significantly less cytotoxic than parent compounds due to reduced membrane permeability .
    • Applications : Used in studies to understand detoxification pathways of alkylating agents .

O-(3-Benzyloxypropyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (O-Benzyl Alcophosphamide)

  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₃P
  • Molecular Weight : 375.21 g/mol
  • Key Differences: Substituent: Benzyloxypropyl group enhances lipophilicity (logP ~4.0 estimated).

N,N-Bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphorodiamidate (Cytoxal Alcohol)

  • Molecular Formula : C₇H₁₇Cl₂N₂O₃P
  • Molecular Weight : 287.10 g/mol
  • Key Differences :
    • Substituent: Hydroxypropyl group improves water solubility.
    • Formulation : Often isolated as a cyclohexylamine salt to enhance stability .
    • Biological Activity : Retains alkylating activity but with modified pharmacokinetics due to hydroxyl group .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP Key Property
O-(3-Butenyl)-N,N-bis(2-chloroethyl) C₈H₁₇Cl₂N₂O₂P 275.11 3-Butenyl 3.125 Moderate lipophilicity
Methyl N,N-bis(2-chloroethyl) C₅H₁₃Cl₂N₂O₂P 235.05 Methyl 0.1 High reactivity
2-Carboxyethyl-N,N-bis(2-chloroethyl) C₇H₁₄Cl₂N₂O₅P 305.08 Carboxyethyl -1.2* Low cytotoxicity
O-Benzyl Alcophosphamide C₁₄H₂₂Cl₂N₂O₃P 375.21 Benzyloxypropyl ~4.0 Enhanced tumor targeting
Cytoxal Alcohol (hydroxypropyl derivative) C₇H₁₇Cl₂N₂O₃P 287.10 Hydroxypropyl 0.8 Improved solubility

*Estimated based on carboxylic acid functionality.

Biological Activity

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, commonly referred to as NSC 15403, is a chemical compound with significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H17_{17}Cl2_2N2_2O2_2P
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 39800-29-8

This compound exhibits its biological effects primarily through alkylation of DNA, which disrupts cellular replication and leads to apoptosis in cancer cells. The chloroethyl groups are known to form reactive intermediates that can bind to nucleophilic sites in DNA, causing strand breaks and ultimately cell death .

Antitumor Activity

Research has shown that this compound possesses notable antitumor properties. In vitro studies indicate that it is effective against various cancer cell lines, including those resistant to conventional therapies. Its efficacy is attributed to its ability to induce DNA damage and activate apoptotic pathways .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)5.0DNA alkylation
MCF-7 (Breast cancer)4.5Induction of apoptosis
HeLa (Cervical cancer)3.8Cell cycle arrest

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Lung Cancer Cells : In a study conducted by Moon et al. (1995), the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted the compound's ability to induce DNA damage and apoptosis through the formation of DNA adducts .
  • Breast Cancer Resistance : A separate study explored its effects on MCF-7 breast cancer cells, particularly those exhibiting resistance to tamoxifen. The compound was found to overcome this resistance by inducing apoptosis via mitochondrial pathways .
  • Mechanistic Insights : Research published in the Journal of Medicinal Chemistry detailed the oxidative metabolism of related compounds, suggesting that similar metabolic pathways may activate this compound, enhancing its therapeutic potential .

Toxicity and Safety Profile

While the antitumor effects are promising, it is crucial to consider the toxicity associated with this compound. Studies indicate that while effective against cancer cells, the compound may also exhibit cytotoxic effects on normal cells at higher concentrations. Therefore, further research is needed to optimize dosing regimens and minimize adverse effects .

Q & A

Q. What are the key synthetic steps and characterization methods for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate?

The synthesis typically involves nucleophilic substitution reactions at the phosphorus center. A common approach includes reacting a phosphorodiamidate precursor with 3-butenyl and 2-chloroethyl groups under anhydrous conditions. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 31^31P NMR confirm the substitution pattern and purity. For example, 31^31P NMR peaks near 15–20 ppm indicate phosphorodiamidate formation .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHClNOP) and detects impurities such as hydrolyzed byproducts .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl .

Q. What is the proposed mechanism of antitumor activity for this compound?

The compound acts as a DNA alkylating agent, primarily targeting guanine residues at the N7 position. This induces DNA cross-linking, disrupting replication and triggering apoptosis. The chloroethyl groups are critical for alkylation, while the butenyl moiety may enhance cellular uptake or stability . Hydrolysis of the chloroethyl groups generates reactive intermediates (e.g., aziridinium ions), which mediate covalent DNA adducts .

Q. How are impurities and degradation products identified during quality control?

Common impurities include hydrolyzed derivatives (e.g., N,N-bis(2-chloroethyl)phosphoramidate) and oxidation byproducts. Analytical strategies involve:

  • Reverse-Phase HPLC : Separates impurities using a C18 column with UV detection at 210 nm .
  • LC-MS/MS : Identifies trace impurities like N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)phosphoric acid diamide acid chloride .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions reveals hydrolysis pathways .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Low yields (e.g., 14% in some methods) arise from sluggish reactivity of the phosphorus mustard dichloridate intermediate. Optimizations include:

  • Solvent Selection : Dioxane enhances reaction rates due to its polar aprotic nature, improving nucleophilic substitution efficiency .
  • Catalysis : Triethylamine (TEA) or DMAP accelerates reactions by deprotonating intermediates .
  • Temperature Control : Maintaining 0–5°C minimizes side reactions during chloroethyl group addition .

Q. How does structural modification (e.g., butenyl vs. aryl groups) affect biological efficacy?

Comparative studies with analogues show:

  • Butenyl Group : Enhances lipophilicity and membrane permeability compared to non-alkenyl derivatives (e.g., N,N-bis(2-chloroethyl)phosphorodiamidate) .
  • Aryl Substitutions : Benzyl or p-methoxybenzyl groups (as in analogues like compound 2a/b) increase DNA binding affinity but may reduce metabolic stability .
  • Deuterated Versions : Isotopic labeling (e.g., deuterated chloroethyl groups) aids pharmacokinetic tracing without altering efficacy .

Q. What computational methods are used to model interactions between this compound and DNA?

  • Density Functional Theory (DFT) : Calculates electronic properties of alkylated DNA adducts, predicting sites of covalent bonding (e.g., guanine N7 vs. O6) .
  • Molecular Dynamics (MD) : Simulates DNA distortion post-alkylation, revealing cross-linking patterns and repair enzyme evasion mechanisms .
  • Docking Studies : Predict binding affinities to DNA repair proteins (e.g., MGMT), guiding resistance mitigation strategies .

Q. How do hydrolysis conditions influence the compound’s reactivity profile?

Hydrolysis in aqueous media generates two primary pathways:

  • Acidic Conditions : Rapid cleavage of the P–O bond in the butenyl group, forming phosphoric acid derivatives .
  • Alkaline Conditions : Slow degradation of chloroethyl groups, releasing ethylene chloride and reducing alkylation capacity .
  • Buffered Solutions (pH 7.4) : Mimic physiological stability, showing a half-life of ~12 hours, suitable for in vivo studies .

Comparative Analysis Table

Compound Structural Feature Key Advantage Limitation Reference
This compoundButenyl + chloroethylEnhanced lipophilicity and DNA cross-linkingHydrolysis-prone chloroethyl groups
N,N-Bis(2-chloroethyl)phosphorodiamidateNo butenyl groupSimpler synthesisLower tumor penetration
Benzyl-N,N-bis(2-chloroethyl)phosphorodiamidate (2a)Aryl substitutionHigher DNA affinityMetabolic instability in liver

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Reactant of Route 2
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

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